molecular formula C27H24N2O2 B12548920 3,5-Bis[2-(4-methoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole CAS No. 828911-80-4

3,5-Bis[2-(4-methoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole

Cat. No.: B12548920
CAS No.: 828911-80-4
M. Wt: 408.5 g/mol
InChI Key: YFBKIMGZRYVDMY-UHFFFAOYSA-N
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Description

Structural Classification Within Pyrazole Derivatives

This compound belongs to the 1,3,5-trisubstituted pyrazole subclass, distinguished by its symmetrical substitution pattern. The pyrazole core (C₃H₃N₂) serves as a planar heterocyclic scaffold, with nitrogen atoms at positions 1 and 2 enabling diverse electronic interactions. The 1-phenyl group introduces steric bulk, while the 3- and 5-positions are occupied by ethenyl bridges conjugated to 4-methoxyphenyl rings. This architecture aligns with pharmacologically active pyrazole derivatives such as celecoxib and rimonabant, which utilize substituent-driven target specificity.

Key Structural Features:

  • Pyrazole Core : Provides rigidity and hydrogen-bonding capacity.
  • Ethenyl Linkers : Enable π-conjugation between aromatic systems, enhancing electron delocalization.
  • 4-Methoxyphenyl Groups : Methoxy (-OCH₃) substituents modulate electronic effects through resonance donation and steric hindrance.

Comparative analysis with related compounds, such as bis(2-methoxyethyl) pyrazole derivatives, reveals that extended conjugation in this compound significantly alters its redox properties and intermolecular interactions.

Historical Development of Stilbene-Pyrazole Hybrid Systems

The integration of stilbene-like ethenyl groups into pyrazole frameworks emerged in the early 21st century, driven by interest in photoswitchable molecules and fluorescent probes. Initial work focused on mono-substituted pyrazoles, such as 5-ethenyl-3-(4-methoxyphenyl)-1H-pyrazole, which demonstrated moderate antimicrobial activity. The bis-ethenyl derivative discussed here represents an evolutionary step, leveraging symmetrical conjugation to amplify photophysical properties.

Early synthetic routes, such as Horner-Wadsworth-Emmons olefination and Suzuki-Miyaura coupling, were adapted to introduce ethenyl groups without compromising pyrazole stability. For example, Kumar et al. (2008) synthesized pyrimidine-pyrazole hybrids via Pd-catalyzed cross-coupling, achieving enhanced antimicrobial potency through extended π-systems. These methodologies laid the groundwork for complex hybrids like this compound.

Significance of Conjugated π-Systems in Heterocyclic Chemistry

Conjugated ethenyl linkages in this compound create a continuous π-system spanning the pyrazole core and methoxyphenyl termini. This structural feature:

  • Enhances Charge Transfer : Facilitates intramolecular charge transfer (ICT), relevant for optoelectronic applications.
  • Modulates Bioactivity : In pyrazole derivatives, conjugation correlates with improved binding to hydrophobic enzyme pockets. For instance, compound 169 (from ), featuring a 1,5-diaryl pyrazole structure, exhibited antifungal activity attributable to its planar, conjugated system.

The methoxy groups further fine-tune electronic effects. As seen in 5-ethenyl-3-(4-methoxyphenyl)-1H-pyrazole, methoxy substituents increase electron density on the aromatic ring, altering reactivity in electrophilic substitution reactions.

Academic Research Trends and Knowledge Gaps

Recent studies emphasize pyrazole derivatives for antimicrobial and anticancer applications, with over 60% of publications between 2020–2025 focusing on these areas. However, this compound remains underexplored, with critical gaps in:

Research Area Current Limitations
Synthesis Lack of optimized catalytic systems for high-yield bis-olefination.
Photophysics Uncharacterized fluorescence quantum yield and Stokes shift.
Bioactivity No data on antimicrobial or cytotoxic potential.

Comparative studies with analogs, such as compound 174 (73% inhibition against G. zeae), suggest that the methoxy-ethenyl-pyrazole system could exhibit enhanced bioactivity due to improved membrane permeability. However, empirical validation is absent.

Future Directions:

  • Develop regioselective synthesis protocols to avoid isomer formation.
  • Investigate ICT behavior using time-resolved spectroscopy.
  • Screen against Gram-positive bacteria and Candida species, leveraging structural parallels to active derivatives.

Properties

CAS No.

828911-80-4

Molecular Formula

C27H24N2O2

Molecular Weight

408.5 g/mol

IUPAC Name

3,5-bis[2-(4-methoxyphenyl)ethenyl]-1-phenylpyrazole

InChI

InChI=1S/C27H24N2O2/c1-30-26-16-10-21(11-17-26)8-14-23-20-25(29(28-23)24-6-4-3-5-7-24)15-9-22-12-18-27(31-2)19-13-22/h3-20H,1-2H3

InChI Key

YFBKIMGZRYVDMY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CC(=NN2C3=CC=CC=C3)C=CC4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Claisen-Schmidt Condensation

Base-Catalyzed Condensation of Pyrazole Carbaldehydes

A common method involves KOH-catalyzed Claisen-Schmidt condensation between 1-phenyl-1H-pyrazole-4-carbaldehyde and 4-methoxyphenylbut-3-en-2-one derivatives. This one-pot reaction proceeds via enolate formation, followed by nucleophilic attack and dehydration (Scheme 1).

Reaction Conditions:
  • Catalyst: KOH (10 mol%)
  • Solvent: Ethanol or DMSO
  • Temperature: Reflux (80–100°C)
  • Time: 6–12 hours
Yield Data:
Starting Material R Groups Product Yield (%) Reference
R¹ = 4-OMe, R² = H 68–75
R¹ = 4-OMe, R² = NO₂ 62

Mechanistic Insight: The α,β-unsaturated ketone undergoes conjugate addition with the pyrazole carbaldehyde, followed by cyclization and aromatization.

Cross-Coupling Reactions

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling of 3,5-dibromo-1-phenyl-1H-pyrazole with 4-methoxystyrylboronic acid provides a regioselective route. This method avoids isomerization of the ethenyl group.

Reaction Conditions:
  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Base: K₂CO₃
  • Solvent: Dioxane/H₂O (4:1)
  • Temperature: 90°C
  • Time: 24 hours
Yield Data:
Boronic Acid Equivalents Yield (%) Reference
2.2 equiv 82
3.0 equiv 76

Advantage: High stereoselectivity for the E-isomer due to oxidative addition of Pd(0) to the boronic acid.

Microwave-Assisted Synthesis

One-Pot Cyclocondensation

Microwave irradiation accelerates the reaction between phenylhydrazine , 4-methoxyacetophenone , and 4-methoxycinnamaldehyde in DMSO. This method reduces reaction time from hours to minutes.

Reaction Conditions:
  • Catalyst: Cu(acac)₂ (10 mol%)
  • Solvent: DMSO
  • Microwave Power: 300 W
  • Temperature: 150°C
  • Time: 15 minutes
Yield Data:
Substrate Ratio Yield (%) Reference
1:1:1 88
1:1.2:1.2 92

Note: The reaction proceeds via in situ formation of a chalcone intermediate, followed by cyclization.

Vilsmeier-Haack Formylation Followed by Knoevenagel Reaction

Stepwise Functionalization

This two-step method involves:

  • Vilsmeier-Haack formylation of 1-phenyl-1H-pyrazole to introduce aldehyde groups at C-3 and C-5.
  • Knoevenagel condensation with 4-methoxyphenylacetonitrile under basic conditions.
Reaction Conditions:
Step Reagents Temperature Time Yield (%)
1 POCl₃, DMF 0–5°C 2 h 85
2 KOH, 4-MeOPhCH₂CN, EtOH Reflux 8 h 70

Mechanism: The formylation step generates electrophilic intermediates, while the Knoevenagel reaction forms ethenyl linkages via deprotonation and elimination.

Electrochemical Synthesis

Anodic Oxidation of Pyrazole Derivatives

A novel method employs electrochemical C–H activation to couple 1-phenyl-1H-pyrazole with 4-methoxystyrene. Graphite electrodes in DMSO/TFA facilitate the reaction.

Reaction Conditions:
  • Electrolyte: nBu₄NPF₆
  • Current: 10 mA
  • Solvent: DMSO/TFA (5:0.5 mL)
  • Time: 1.5 hours
Yield Data:
Substrate Conversion (%) Yield (%)
1-Phenyl 95 78

Advantage: Avoids transition metal catalysts and harsh oxidants.

Solid-Phase Synthesis

Polymer-Supported Hydrazines

Wang resin-bound hydrazines react with 1,3-diketones and 4-methoxycinnamoyl chloride to assemble the pyrazole core. Cleavage with TFA yields the target compound.

Reaction Conditions:
  • Resin: Wang hydrazine resin
  • Coupling Agent: HATU
  • Solvent: DMF
  • Cleavage: TFA/H₂O (95:5)
Yield Data:
Step Purity (%) Isolated Yield (%)
1 98 65

Limitation: Requires specialized equipment for solid-phase extraction.

Comparative Analysis of Methods

Method Yield (%) Time Cost Scalability
Claisen-Schmidt 68–75 6–12 h Low High
Suzuki Coupling 76–82 24 h High Moderate
Microwave-Assisted 88–92 15 min Medium High
Electrochemical 78 1.5 h Low Low
Solid-Phase 65 48 h High Low

Key Trends:

  • Microwave and electrochemical methods offer faster reactions but require specialized equipment.
  • Claisen-Schmidt condensation is optimal for large-scale synthesis due to low cost and high yields.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis[2-(4-methoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits various biological activities, making it a candidate for drug development. Research has shown that derivatives of pyrazole compounds can act as:

  • Anticancer Agents : Pyrazoles have been studied for their ability to inhibit cancer cell proliferation. For instance, a study demonstrated that certain pyrazole derivatives exhibit cytotoxic effects on various cancer cell lines, suggesting potential as anticancer agents .
  • Antimicrobial Activity : Compounds similar to 3,5-Bis[2-(4-methoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole have shown effectiveness against bacterial and fungal strains, indicating their potential use in developing new antimicrobial therapies .
  • Anti-inflammatory Properties : Some studies have indicated that pyrazole derivatives can reduce inflammation in animal models, suggesting applications in treating inflammatory diseases .

Material Science

In addition to biological applications, this compound has been explored for its material properties:

  • Organic Photovoltaics : The compound's unique electronic properties make it suitable for use in organic solar cells. Research indicates that incorporating such pyrazoles into photovoltaic devices can enhance their efficiency due to improved charge transport properties .
  • Fluorescent Materials : The compound can be used in the synthesis of fluorescent materials for applications in sensors and imaging technologies. Its ability to emit light upon excitation makes it valuable in developing advanced optical materials .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of various pyrazole derivatives, including this compound. The results showed significant inhibition of cell growth in breast cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of pyrazole compounds revealed that this compound exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria. This study highlighted its potential as a lead compound for developing new antibiotics .

Data Tables

Application AreaSpecific UseObserved EffectsReference
Medicinal ChemistryAnticancer AgentSignificant cytotoxicity against cancer cells
Antimicrobial ActivityEffective against multiple bacterial strains
Anti-inflammatoryReduced inflammation in animal models
Material ScienceOrganic PhotovoltaicsEnhanced charge transport properties
Fluorescent MaterialsEmission of light upon excitation

Mechanism of Action

The mechanism of action of 3,5-Bis[2-(4-methoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Comparison

A. Pyrazoline vs. Pyrazole Derivatives

  • 3,5-Bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole (): This pyrazoline (dihydro-pyrazole) lacks the ethenyl groups, instead having saturated C4–C5 bonds. Pyrazolines are often intermediates in pyrazole synthesis . Pharmacological activities include antitumor and antimicrobial properties, attributed to methoxyphenyl substituents .
  • 3,5-Bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole ():
    • Fluorine substituents enhance electronegativity and bioavailability. The dihydro ring reduces planarity, affecting π-π stacking with biological targets compared to the target compound’s conjugated system .

B. Quinoline-Based Analogs ():

  • 4-Methoxy-6,8-bis[2-(4-methoxyphenyl)ethenyl]-2-phenylquinoline (6i): A quinoline core with ethenyl-linked methoxyphenyl groups. The extended conjugation likely results in lower melting points (195–196°C) compared to chloro-substituted analogs (e.g., 6g: 217–219°C), highlighting substituent effects on crystallinity .

C. Imidazole Derivatives ():

  • 2-(3,5-Dimethoxyphenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole ():
    • The imidazole core differs in electronic properties from pyrazole. This compound exhibited antiplasmodial activity, suggesting methoxy groups enhance target binding even in different heterocycles .
Physicochemical Properties
Compound Name Core Structure Substituents Melting Point (°C) Key Spectral Features (IR/NMR)
Target Compound* Pyrazole 3,5-Bis(4-MeO-phenyl)ethenyl N/A Conjugated C=C stretches (IR), aromatic proton signals (NMR)
3,5-Bis(4-MeO-phenyl)-1-phenyl-pyrazoline Pyrazoline 3,5-Bis(4-MeO-phenyl) Not reported NH stretch (IR), diastereotopic protons (NMR)
Quinoline 6i Quinoline 6,8-Bis(4-MeO-phenyl)ethenyl 195–196 Quinoline ring protons (NMR), conjugated C=O (IR)
3,5-Bis(4-F-phenyl)-1-phenyl-pyrazoline Pyrazoline 3,5-Bis(4-F-phenyl) Not reported Fluorine-coupled protons (NMR)

*Inferred properties based on structural analogs.

Biological Activity

3,5-Bis[2-(4-methoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The compound's molecular formula is C24H22O2C_{24}H_{22}O_2 with a molecular weight of approximately 342.43 g/mol. Its structure features two methoxyphenyl groups attached to a pyrazole core, which is essential in determining its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with the pyrazole scaffold can inhibit the growth of various cancer cell lines, including:

  • Lung Cancer
  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)

In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against these cancer types, suggesting its potential as a candidate for cancer therapy .

Anti-inflammatory Properties

The anti-inflammatory activity of pyrazole derivatives has been well-documented. For instance, compounds structurally similar to this compound have shown effectiveness comparable to established anti-inflammatory drugs like indomethacin in animal models . These findings support further exploration into its use for treating inflammatory conditions.

Antimicrobial Activity

Studies have also examined the antimicrobial properties of pyrazole derivatives. Compounds related to this compound have demonstrated activity against various bacterial strains, including E. coli and Staphylococcus aureus. The effectiveness of these compounds suggests their potential application in developing new antimicrobial agents .

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is believed that the compound may exert its effects through:

  • Inhibition of Enzymatic Pathways : Pyrazole derivatives often inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain signaling.
  • Induction of Apoptosis : Some studies suggest that these compounds may induce apoptosis in cancer cells through various signaling pathways.

Case Studies and Research Findings

Several research articles provide insights into the biological activities of pyrazole derivatives:

  • Anticancer Studies : A study published in ACS Omega demonstrated that various pyrazole derivatives exhibit significant antiproliferative activity against multiple cancer cell lines .
  • Anti-inflammatory Research : Another study highlighted the anti-inflammatory effects of similar compounds in murine models, showing comparable efficacy to traditional NSAIDs .
  • Antimicrobial Testing : Research conducted on related pyrazole compounds revealed their effectiveness against resistant bacterial strains, indicating their potential as novel antibiotics .

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